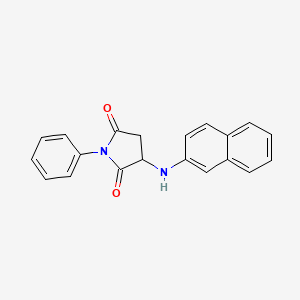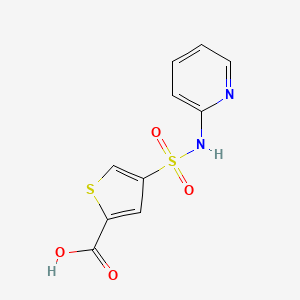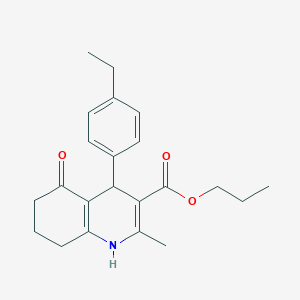![molecular formula C21H18N2O6 B5251794 PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE](/img/structure/B5251794.png)
PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Furan Formation: The formation of the furan ring through cyclization reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with propanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro to amino derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with similar antimicrobial properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which also exhibit diverse biological activities.
Uniqueness
PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE is unique due to its specific structural features, such as the combination of a nitrophenyl group with a furan ring and an amido linkage, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
propyl 4-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-2-12-28-21(25)14-6-8-16(9-7-14)22-20(24)19-11-10-18(29-19)15-4-3-5-17(13-15)23(26)27/h3-11,13H,2,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIJHBMOMDHWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5251711.png)

![5-[(3-methoxyphenoxy)methyl]-N-[2-(3-methoxyphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5251717.png)

![N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5251733.png)


![N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride](/img/structure/B5251758.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5251765.png)
![1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5251766.png)
![N-[(Z)-{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine](/img/structure/B5251767.png)
![2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5251783.png)
![3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5251786.png)
![10-acetyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5251799.png)
